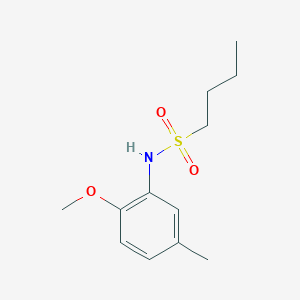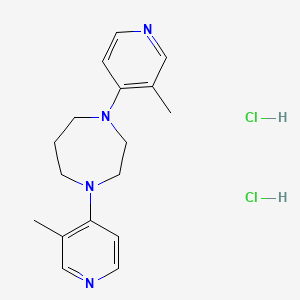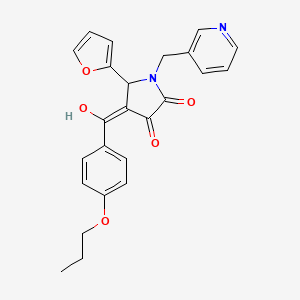
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide, also known as NS1619, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzothiazole derivatives and is widely used as a research tool in various studies.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide activates BKCa channels by binding to the regulatory β1 subunit of the channel. This binding results in the opening of the channel, leading to an increase in potassium efflux from the cell. The increased potassium efflux causes hyperpolarization of the cell, leading to a decrease in calcium influx and subsequent relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several biochemical and physiological effects. It has been shown to decrease blood pressure by inducing vasodilation of the smooth muscle cells in blood vessels. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has also been shown to have neuroprotective effects by reducing neuronal excitability and protecting against oxidative stress. Additionally, N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a potent and selective activator of BKCa channels, making it an ideal tool for investigating the role of these channels in various physiological processes. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide is also stable and easy to use, making it a popular choice for researchers. However, N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has some limitations. It can be toxic at high concentrations, and its effects on other potassium channels are not well understood.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research. One area of interest is investigating the role of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide in the treatment of hypertension. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been shown to decrease blood pressure in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is investigating the neuroprotective effects of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide and its potential as a therapeutic agent.
Conclusion:
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide is a potent and selective activator of BKCa channels that has been extensively used in scientific research. It has several biochemical and physiological effects, including decreasing blood pressure, reducing neuronal excitability, and having anti-inflammatory effects. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research, including investigating its potential as a therapeutic agent for hypertension and neurological disorders.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide can be synthesized using several methods, including the reaction of 2-methoxy-5-methylphenylamine with butanesulfonyl chloride, followed by the addition of potassium t-butoxide. The resulting compound is then purified using chromatography. Another method involves the reaction of 2-methoxy-5-methylphenylamine with butane-1,4-diol, followed by the addition of sulfamic acid and heating the mixture under reflux.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been extensively used in scientific research, particularly in the field of pharmacology. It is known to activate large-conductance calcium-activated potassium (BKCa) channels, which are integral in regulating various physiological processes, including blood pressure, neuronal excitability, and smooth muscle contraction. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has also been used to investigate the role of BKCa channels in various disease states, such as hypertension, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-8-17(14,15)13-11-9-10(2)6-7-12(11)16-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEBEMWJOAMSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
![N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)




![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)